![molecular formula C17H28N4O2 B2561866 2-({[(1-Cyanocycloheptyl)carbamoyl]methyl}(cyclopentyl)amino)acetamide CAS No. 1355856-03-9](/img/structure/B2561866.png)
2-({[(1-Cyanocycloheptyl)carbamoyl]methyl}(cyclopentyl)amino)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({[(1-Cyanocycloheptyl)carbamoyl]methyl}(cyclopentyl)amino)acetamide is a synthetic organic compound with the molecular formula C17H28N4O2 and a molecular weight of 320.437 g/mol. This compound is characterized by its complex structure, which includes a cyanocycloheptyl group, a carbamoylmethyl group, and a cyclopentylamino group attached to an acetamide backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(1-Cyanocycloheptyl)carbamoyl]methyl}(cyclopentyl)amino)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the cyanocycloheptyl intermediate, followed by the introduction of the carbamoylmethyl group through a carbamoylation reaction. The final step involves the coupling of the cyclopentylamino group to the acetamide backbone under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-({[(1-Cyanocycloheptyl)carbamoyl]methyl}(cyclopentyl)amino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-({[(1-Cyanocycloheptyl)carbamoyl]methyl}(cyclopentyl)amino)acetamide has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a pharmacological agent.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-({[(1-Cyanocycloheptyl)carbamoyl]methyl}(cyclopentyl)amino)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-({[(1-Cyanocyclohexyl)carbamoyl]methyl}(cyclopentyl)amino)acetamide
- 2-({[(1-Cyanocyclooctyl)carbamoyl]methyl}(cyclopentyl)amino)acetamide
Uniqueness
2-({[(1-Cyanocycloheptyl)carbamoyl]methyl}(cyclopentyl)amino)acetamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of functional groups and molecular geometry differentiates it from other similar compounds, making it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
2-[[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]-cyclopentylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O2/c18-13-17(9-5-1-2-6-10-17)20-16(23)12-21(11-15(19)22)14-7-3-4-8-14/h14H,1-12H2,(H2,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMGALKXRCENPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)CN(CC(=O)N)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-N'-(2-phenylethyl)ethanediamide](/img/structure/B2561784.png)
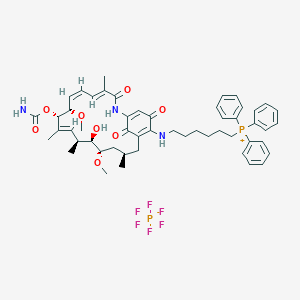
![4-phenyl-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]oxane-4-carboxamide](/img/structure/B2561786.png)
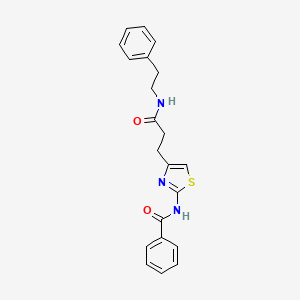
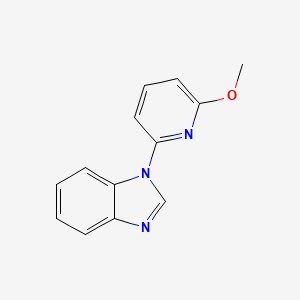
![METHYL 7-(4-BROMOPHENYL)-5-ETHYL-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B2561793.png)

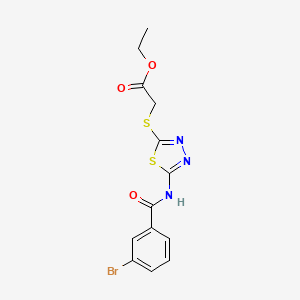

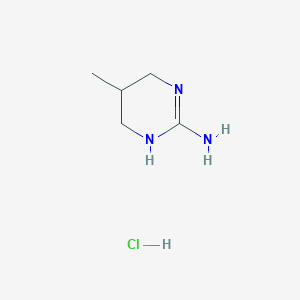
![2,2-Dimethoxy-6-azaspiro[3.5]nonan-8-ol](/img/structure/B2561801.png)
![N-(3-bromophenyl)-2-{[11-(hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide](/img/structure/B2561802.png)
![4-methyl-6-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}methoxy)pyrimidine](/img/structure/B2561803.png)
![N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-3,4-DIMETHOXYBENZAMIDE HYDROCHLORIDE](/img/structure/B2561805.png)
